1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2-amino-4,5-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8-6-10(13)11(7-9(8)2)14-5-3-4-12(14)15/h6-7H,3-5,13H2,1-2H3 |
InChI Key |
JXMKEUOFVUVRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N2CCCC2=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the compound.
Common reagents and conditions used in these reactions include specific oxidants, additives, and transition-metal catalysts . Major products formed from these reactions include carboxylic acids and other functionalized derivatives .
Scientific Research Applications
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are exerted through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions highlight the compound’s inherent reactivity and its potential to form various biologically active derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
a) 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one (CAS 924830-53-5)
- Structural Difference: The amino group is at the 4-position of the phenyl ring, with methyl groups at 3 and 5 positions, compared to the 2-amino-4,5-dimethyl substitution in the target compound.
- Implications: The altered substitution pattern may influence electronic properties (e.g., resonance effects) and binding affinity in biological systems. No direct activity data are available, but positional isomers often exhibit divergent pharmacological profiles .
b) 1-(3,5-Dimethylphenyl)pyrrolidin-2-one (CAS 360044-95-7)
- Structural Difference: Lacks the amino group and has methyl groups at the 3 and 5 positions.
Functional Group Variations
a) 1-(2-Amino-4,5-dimethylphenyl)ethanone
- Structural Difference: Replaces the pyrrolidin-2-one ring with an ethanone group.
- Key Findings: Exhibits a hydrogen-bonded crystal structure (N–H···O interactions), which stabilizes its solid-state arrangement. The ethanone group may confer higher polarity compared to the pyrrolidinone, influencing solubility and reactivity .
b) Pyrrolidin-2-one Derivatives with Antioxidant Activity
- Example : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one.
- Key Findings: Demonstrates 1.5× higher antioxidant activity than ascorbic acid in DPPH assays. The presence of electron-withdrawing groups (e.g., Cl, oxadiazole) enhances radical scavenging, suggesting that substituent electronegativity critically impacts activity. The target compound’s methyl and amino groups may offer different electronic effects .
Toxicological Considerations
- Heterocyclic Aromatic Amines (HAAs): Structurally related HAAs (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are carcinogenic in rodents, inducing DNA adduct formation. While the target compound’s carcinogenicity is unstudied, its aromatic amine moiety warrants caution, as even low-dose HAAs may contribute to cancer risk in synergistic environments .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one is an organic compound with notable biological activity, particularly in the context of medicinal chemistry. This article explores its structural characteristics, biological activities, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound has the molecular formula C₁₁H₁₄N₂O and features a pyrrolidinone structure. The presence of the amino group and dimethyl substitutions on the phenyl ring enhances its chemical reactivity and biological profile. These structural features suggest possible interactions with various neurotransmitter receptors, which may be relevant in treating mood disorders and other neurological conditions.
Receptor Interaction and Antagonism
Research indicates that 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one acts as an antagonist in several receptor systems. Its binding affinity and selectivity towards specific receptors are influenced by the arrangement of substituents on the aromatic ring. This characteristic makes it a candidate for further exploration in pharmacological applications.
Cytotoxicity Studies
In vitro studies have demonstrated that compounds related to pyrrolidinone structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidinone have shown significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells . The mechanisms underlying these effects often involve apoptosis and inhibition of cell invasion, suggesting potential use in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 10-20 | Induction of apoptosis |
| Inhibition of invasion | MDA-MB-231 | 15-25 | Impairment of MMP-9 activity |
| Antioxidant activity | Various cell lines | Varies | Radical scavenging |
Specific Research Findings
- Antioxidant Activity : A related compound, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, exhibited significant antioxidant properties with a DPPH radical scavenging activity of 44.13% at a concentration of 5 µg/ml . This suggests that similar derivatives may possess beneficial antioxidant effects.
- Phospholipidosis : A study on the inhibition of lysosomal phospholipase A₂ (PLA₂G15) highlighted that several compounds could induce phospholipidosis. While not directly studied for 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one, understanding its interaction with lysosomal enzymes could provide insights into its safety profile during drug development .
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one, and how are key intermediates validated?
A multi-step synthesis is typically employed, starting with functionalization of the phenyl ring. For example:
- Step 1 : Nitration or halogenation of a pre-substituted acetophenone derivative to introduce reactive groups (e.g., nitro) .
- Step 2 : Reduction of nitro groups to amines using agents like SnCl₂/HCl or catalytic hydrogenation .
- Step 3 : Cyclization via intramolecular amide bond formation to generate the pyrrolidin-2-one core, often under acidic or basic conditions .
Validation : Intermediate purity is confirmed via TLC, and structural integrity is verified using H/C NMR and FTIR spectroscopy. For example, the pyrrolidinone carbonyl peak appears at ~170-175 ppm in C NMR .
Basic: How do researchers characterize the molecular structure and purity of this compound?
Key techniques include:
- Spectroscopy :
- Mass Spectrometry : HRMS provides exact mass (e.g., C₁₂H₁₅N₂O requires m/z 215.1184) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., β angle in monoclinic crystals: ~122°) .
Advanced: What methodologies are used to investigate its pharmacological mechanisms and target engagement?
- In Vitro Assays :
- Enzyme inhibition studies (e.g., kinase assays) quantify IC₅₀ values using fluorescence or radiometric readouts .
- Cellular uptake is measured via LC-MS/MS in cell lysates after treatment .
- Computational Modeling :
- Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like GPCRs or kinases. PubChem-derived 3D structures (InChIKey: LSAHUFPNCNCJLX-UHFFFAOYSA-N) guide these studies .
- ADMET Profiling : Microsomal stability and plasma protein binding are assessed to prioritize lead compounds .
Advanced: How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Yield Optimization :
- Biological Replication :
Advanced: What computational tools predict the regioselectivity of reactions involving this compound’s amino and carbonyl groups?
- DFT Calculations : Gaussian or ORCA software models transition states to predict reaction pathways (e.g., nucleophilic attack at carbonyl vs. amine alkylation) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., amino groups) prone to electrophilic substitution .
Advanced: How is the compound’s interaction with biological targets validated at the molecular level?
- Biophysical Techniques :
- Mutagenesis Studies : Site-directed mutations in target proteins (e.g., replacing key residues) confirm binding specificity .
Advanced: What strategies improve regioselectivity in derivatization reactions of the amino group?
- Protecting Groups : Use Boc or Fmoc to temporarily block the amino group during functionalization of the pyrrolidinone ring .
- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) selectively modifies aryl amines without affecting the lactam .
Basic: How does the compound’s reactivity differ from analogs lacking the 4,5-dimethylphenyl substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
